3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
The synthesis of 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one typically involves the reaction of 3-methylphenylmethanol with benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of phosphodiesterase II, an enzyme involved in various cellular processes. By inhibiting this enzyme, the compound can modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
3-[(3-Methylphenyl)methoxy]benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-methoxy-6H-benzo[c]chromen-6-one: This compound has a similar core structure but lacks the 3-methylphenylmethoxy group, which may result in different biological activities and properties.
4-methyl-3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one: This compound has an additional methyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-5-4-6-15(11-14)13-23-16-9-10-18-17-7-2-3-8-19(17)21(22)24-20(18)12-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZWHFDNXOSEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350484 |
Source
|
Record name | 3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6146-89-0 |
Source
|
Record name | 3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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